molecular formula C10H6ClF3N2S2 B8502736 2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62617-03-2

2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B8502736
CAS No.: 62617-03-2
M. Wt: 310.7 g/mol
InChI Key: ARTUHYOEQYGALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C10H6ClF3N2S2 and its molecular weight is 310.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

62617-03-2

Molecular Formula

C10H6ClF3N2S2

Molecular Weight

310.7 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C10H6ClF3N2S2/c11-7-4-2-1-3-6(7)5-17-9-16-15-8(18-9)10(12,13)14/h1-4H,5H2

InChI Key

ARTUHYOEQYGALT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.3 g (0.05 mole) of 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole, 5.1 g (0.05 mole) of triethylamine and 8.1 g (0.05 mole) of o-chlorobenzyl chloride in 80 ml of absolute ethanol were stirred for 2 hours under nitrogen at 50° C and then poured onto ice. The precipitate was filtered off and purified by low temperature crystallization from petroleum ether. 10 g (64% of theory) of 2-(o-chlorobenzylthio)-5-trifluoromethyl-1,3,4-thiadiazole of melting point 36°-37° C were obtained. A solution of 9.8 g (0.048 mole) of m-chloroperbenzoic acid (85% pure) in 85 ml of methylene chloride was added dropwise to 5 g (0.016 mole) of the above compound in 10 ml of methylene chloride. The mixture was stirred for 4.5 hours under reflux and then mixed successively with a solution of 6.4 g of sodium sulfite in a little water, followed by a solution of 2.7 g of sodium carbonate in a little water, and stirred thoroughly for 15 minutes. The organic phase, after concentration and recrystallization from cyclo-hexane/ethyl acetate, gave colorless crystals. 4.8 g (87% of theory) of 2-(o-chlorobenzylsulfonyl)-5-trifluoromethyl-1,3,4-thiadiazole of melting point 103° C were obtained.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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